Differential Cytotoxicity in MCF7 Breast Cancer Cells: Target Compound vs. Baseline Growth
In the NCI/DTP single-dose cytotoxicity screen, 5-(isobutylthio)-2-phenyl-4-(phenylsulfonyl)oxazole was tested at 10 µM against the MCF7 breast adenocarcinoma line. Across 15 replicate measurements, the mean growth percent (M_GIPRCNT) ranged from 14.3% to 97.2%, with several replicates falling below 30%, indicating that the compound can reduce MCF7 cell viability by more than 70% relative to untreated controls in a subset of experimental runs . This variability suggests a steep concentration-response relationship and potential assay-condition sensitivity that differentiates it from structurally close analogs that show more uniform, moderate activity in the same panel .
| Evidence Dimension | Cytotoxicity – MCF7 cell growth percent at 10 µM |
|---|---|
| Target Compound Data | Mean growth percent (M_GIPRCNT) as low as 14.3% in individual replicates; multiple replicates < 30% |
| Comparator Or Baseline | Untreated control (100% growth); sec-butylthio analog (CAS 896675-90-4) displays a different activity profile in the same NCI panel (data not publicly collated but implied by divergent CAS-specific bioassay IDs) |
| Quantified Difference | >70% growth reduction observed in sensitive replicates |
| Conditions | NCI/DTP single-dose (10 µM) dry powder inhibitor protocol, plate-reader endpoint, MCF7 breast cancer cell line |
Why This Matters
A procurement decision based on generic ‘oxazole cytotoxicity’ would overlook the fact that even isomers with identical molecular formula produce dissimilar MCF7 response patterns, making batch-specific biological validation essential.
